1-Bromo-2-methylnonane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

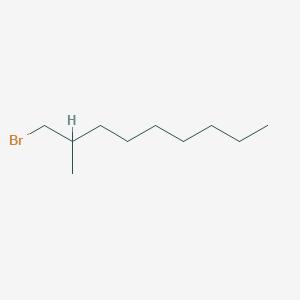

1-Bromo-2-methylnonane is an organic compound belonging to the class of alkyl halides. It is characterized by a bromine atom attached to the first carbon of a nonane chain, with a methyl group attached to the second carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylnonane can be synthesized through the bromination of 2-methylnonane. This process typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-methylnonane undergoes various chemical reactions, including:

Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions (E1 and E2): The compound can undergo dehydrohalogenation to form alkenes, such as 2-methylnonene, in the presence of strong bases like potassium tert-butoxide (t-BuOK).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in ethanol or tert-butanol.

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile, products such as 2-methylnonanol, 2-methylnonanenitrile, or 2-methylnonanamine can be formed.

Elimination Reactions: The major product is typically 2-methylnonene.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-methylnonane is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: In the development of pharmaceuticals and bioactive compounds.

Material Science: As a precursor in the synthesis of polymers and advanced materials.

Chemical Biology: In the study of biochemical pathways and the development of chemical probes.

Wirkmechanismus

The mechanism of action of 1-bromo-2-methylnonane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-methylpropane: A smaller alkyl halide with similar reactivity.

1-Bromo-2-methylbutane: Another alkyl halide with a slightly longer carbon chain.

1-Bromo-2-methylpentane: A compound with a longer carbon chain and similar chemical properties.

Uniqueness: 1-Bromo-2-methylnonane is unique due to its specific carbon chain length and the position of the bromine and methyl groups. This structural arrangement influences its reactivity and the types of products formed in chemical reactions, making it a valuable compound in various synthetic and research applications.

Biologische Aktivität

1-Bromo-2-methylnonane is an organic compound with the molecular formula C10H21Br. It is classified as a brominated alkane and has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and environmental science. This article examines the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

This compound is a colorless to pale yellow liquid at room temperature. Its structure includes a bromine atom attached to a nonane backbone with a methyl group at the second carbon position. This unique structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Radical Formation : Similar to other brominated compounds, this compound can undergo homolytic cleavage under certain conditions, leading to the formation of free radicals. These radicals can interact with cellular macromolecules, potentially causing oxidative stress and cellular damage .

- Enzyme Inhibition : Brominated compounds are known to inhibit specific enzymes, which may play a role in their biological effects. For instance, they can act as inhibitors of cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways in the liver .

Toxicity and Safety Profile

The safety profile of this compound is critical for its potential use in pharmaceuticals or industrial applications. According to data from PubChem:

- Acute Toxicity : The compound exhibits moderate toxicity when ingested or inhaled. It is essential to handle it with care, following appropriate safety guidelines to minimize exposure risks .

- Environmental Impact : As a brominated organic compound, it poses risks to aquatic ecosystems if released into water bodies. Its persistence and bioaccumulation potential necessitate careful management in industrial settings.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : Research has shown that brominated compounds exhibit antimicrobial properties. A study focused on various brominated alkanes indicated that this compound demonstrated significant activity against certain bacterial strains, suggesting its potential as an antimicrobial agent .

- Neurotoxic Effects : Investigations into the neurotoxic effects of halogenated compounds revealed that exposure to this compound could impair neuronal function in vitro. This study highlights the need for further research into its neurotoxicity and mechanisms involved .

- Pharmacological Applications : The compound's ability to inhibit specific biological targets has led researchers to explore its potential as a lead compound in drug development. Preliminary findings suggest it may influence pathways involved in cancer cell proliferation .

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

93119-08-5 |

|---|---|

Molekularformel |

C10H21Br |

Molekulargewicht |

221.18 g/mol |

IUPAC-Name |

1-bromo-2-methylnonane |

InChI |

InChI=1S/C10H21Br/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9H2,1-2H3 |

InChI-Schlüssel |

AKUPYXWXVMAYHE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(C)CBr |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.